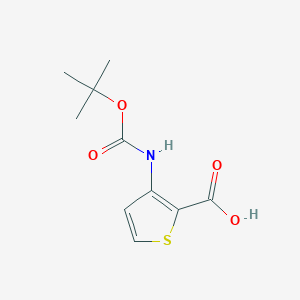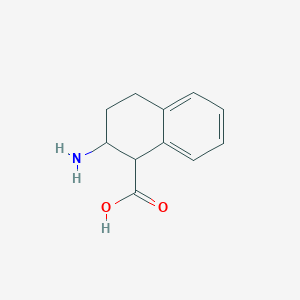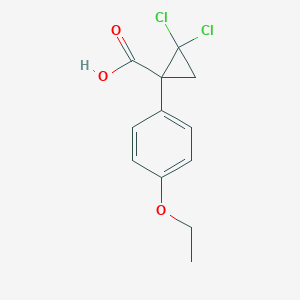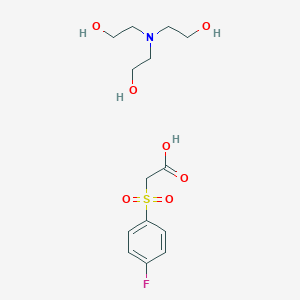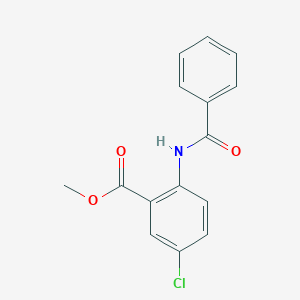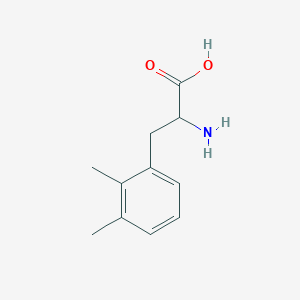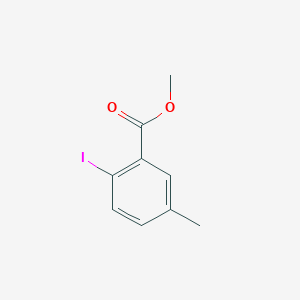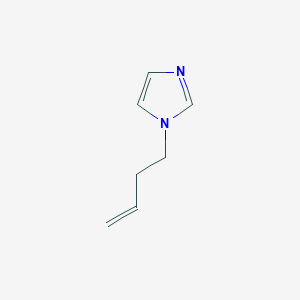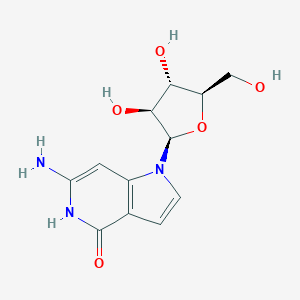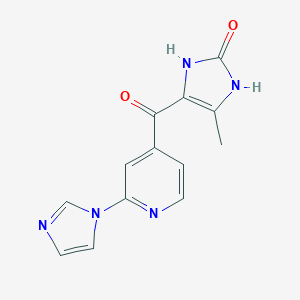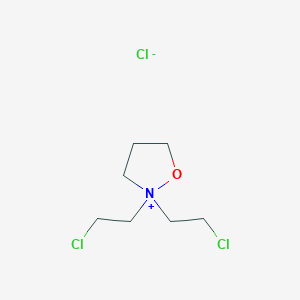
2,2-Bis(2-chloroethyl)isoxazolidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2-chloroethyl)isoxazolidinium chloride, also known as isophosphamide mustard, is a chemical compound that belongs to the class of nitrogen mustard alkylating agents. It is a prodrug that is converted to an active form in the body, which then binds to DNA and causes damage to cancer cells. This compound has been extensively studied for its potential use in cancer treatment and research.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage and cell death. This process is selective for cancer cells, as they have a higher rate of replication and are more susceptible to DNA damage.
Efectos Bioquímicos Y Fisiológicos
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, which leads to cell death. It can also cause changes in gene expression, which can affect cell growth and differentiation. Additionally, this compound can affect the immune system, leading to immunosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-Bis(2-chloroethyl)isoxazolidinium chloride in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, this compound can also be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium chloride. One area of interest is the development of new analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the reaction of isophosphoramide with hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been widely used in the production of this compound for research and clinical purposes.
Aplicaciones Científicas De Investigación
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and breast cancer. This compound works by binding to DNA and causing damage to cancer cells, which then triggers apoptosis or cell death.
Propiedades
Número CAS |
101670-72-8 |
|---|---|
Nombre del producto |
2,2-Bis(2-chloroethyl)isoxazolidinium chloride |
Fórmula molecular |
C7H14Cl3NO |
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
Clave InChI |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
SMILES canónico |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
Sinónimos |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




